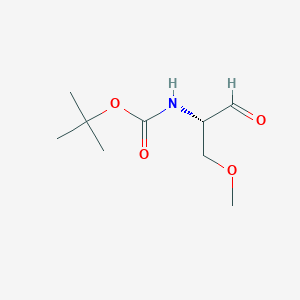
(S)-tert-butyl(1-methoxy-3-oxopropan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-tert-butyl(1-methoxy-3-oxopropan-2-yl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This compound, in particular, may have applications in medicinal chemistry due to its potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl(1-methoxy-3-oxopropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable electrophile, such as an alkyl halide or an acyl chloride. The reaction conditions may include the use of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The reaction is usually carried out at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(S)-tert-butyl(1-methoxy-3-oxopropan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted carbamates.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: May be studied for its potential biological activity, including enzyme inhibition or receptor binding.
Industry: Used in the production of other chemicals, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of (S)-tert-butyl(1-methoxy-3-oxopropan-2-yl)carbamate depends on its specific biological target. It may interact with enzymes, receptors, or other molecular targets to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar structural features.
(S)-tert-butyl (1-hydroxy-3-oxopropan-2-yl)carbamate: A hydroxylated analog with different chemical properties.
(S)-tert-butyl (1-methoxy-3-oxopropan-2-yl)urea: A related urea derivative with potential biological activity.
Uniqueness
(S)-tert-butyl(1-methoxy-3-oxopropan-2-yl)carbamate is unique due to its specific structural features, which may confer distinct chemical and biological properties. Its methoxy group and carbamate moiety can influence its reactivity and interactions with biological targets.
Propiedades
Número CAS |
145296-43-1 |
|---|---|
Fórmula molecular |
C9H17NO4 |
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S)-1-methoxy-3-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10-7(5-11)6-13-4/h5,7H,6H2,1-4H3,(H,10,12)/t7-/m1/s1 |
Clave InChI |
LPYDCOMBGHGXAC-SSDOTTSWSA-N |
SMILES |
CC(C)(C)OC(=O)NC(COC)C=O |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](COC)C=O |
SMILES canónico |
CC(C)(C)OC(=O)NC(COC)C=O |
Sinónimos |
Carbamic acid, [(1S)-1-formyl-2-methoxyethyl]-, 1,1-dimethylethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















